Lisinopril R,S,S-diketopiperazine

説明

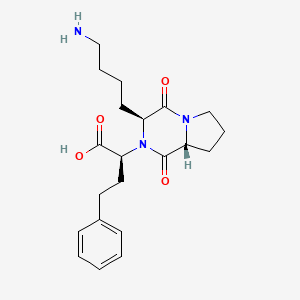

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEMHWCBWYXAOU-SQNIBIBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176376 | |

| Record name | Lisinopril R,S,S-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219677-82-4 | |

| Record name | Lisinopril R,S,S-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219677824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril R,S,S-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISINOPRIL R,S,S-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YLW25P64O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Lisinopril R,s,s Diketopiperazine Formation

Intramolecular Cyclization Mechanisms

The primary route to the formation of Lisinopril (B193118) R,S,S-diketopiperazine is through intramolecular cyclization, a process that has been the subject of considerable research. optica.orgpharm.or.jpresearchgate.net This internal rearrangement leads to the formation of a stable six-membered diketopiperazine ring.

Proposed Pathways for Intramolecular Rearrangement and Cyclization

The formation of the diketopiperazine ring from lisinopril is a result of an intramolecular aminolysis reaction. pharm.or.jp This process involves the nucleophilic attack of the secondary amine in the proline residue on the carbonyl carbon of the lysyl portion of the molecule. This attack is followed by the elimination of a water molecule, leading to the formation of the cyclic diketopiperazine structure. This cyclization is a known degradation pathway for other ACE inhibitors as well, such as enalapril, ramipril, and perindopril. researchgate.net

The (R,S,S)-diketopiperazine isomer is a known impurity of lisinopril and can form due to the epimerization of the (S,S,S)-diketopiperazine impurity at high temperatures. nih.gov The synthesis of the (S,S,S)-diketopiperazine can be achieved by heating a solution of lisinopril in n-butanol in the presence of hydrochloric acid. nih.gov

Role of Structural Elements in Diketopiperazine Cyclization

The inherent structure of lisinopril, being an N-carboxyalkyl lysyl-proline dipeptide analog, makes it susceptible to this intramolecular cyclization. pharm.or.jp The proximity of the reacting groups—the secondary amine of the proline ring and the carboxyl group of the lysine (B10760008) side chain—facilitates the ring-closing reaction. The presence of the proline residue, with its rigid five-membered ring, likely plays a significant role in orienting the molecule in a conformation that favors cyclization.

Influence of Environmental and Processing Conditions on Formation

The rate and extent of Lisinopril R,S,S-diketopiperazine formation are significantly influenced by various environmental and processing parameters, including pH, temperature, and the nature of the solvent.

pH Effects on Cyclization Rates

The pH of the environment plays a crucial role in the degradation of lisinopril. Studies have shown that lisinopril is highly susceptible to hydrolysis in a basic environment. In fact, at 25°C in a basic solution, lisinopril can degrade almost completely within the first minute. researchgate.net Conversely, the drug exhibits greater stability in acidic and neutral aqueous solutions. researchgate.net One study indicated that lisinopril dihydrate becomes thermally unstable as the pH value increases. researchgate.netscirp.org

Temperature Dependence of Degradation Pathways

Temperature is a critical factor accelerating the degradation of lisinopril and the formation of its diketopiperazine derivative. optica.orgpharm.or.jpresearchgate.net In the solid state, the intramolecular cyclization of lisinopril to diketopiperazine has been investigated using in-situ Fourier transform infrared (FT-IR) microscopy at elevated temperatures ranging from 147.5 to 157.5 °C. optica.orgnih.gov The activation energy for this solid-state transformation has been estimated to be approximately 327 kJ/mol. optica.orgnih.gov

Thermal analysis has also revealed that the dehydration of lisinopril dihydrate occurs in a two-step process, first to the monohydrate and then to the anhydrate, before the formation of diketopiperazine occurs at higher temperatures. pharm.or.jp The formation of (R,S,S)-diketopiperazine can specifically occur through the epimerization of the (S,S,S)-diketopiperazine impurity at high temperatures, such as 190°C. nih.gov It is generally recommended to store lisinopril at room temperature, between 15°C and 30°C (59°F and 86°F), and to protect it from moisture. smartsense.co

Solvent Effects and Medium Polarity

The medium in which lisinopril is present also affects its stability. Lisinopril is more rapidly degraded in aqueous media compared to its solid form. scirp.orgresearchgate.net While specific studies on the direct effect of solvent polarity on the formation of this compound are not extensively detailed in the provided results, the increased degradation in aqueous solutions suggests that the presence of a protic solvent like water can facilitate the proton transfer steps involved in the cyclization mechanism. The solubility of lisinopril and its complexes has been noted to be low in water and most organic solvents, but they are soluble in DMSO, DMF, and concentrated acids. scielo.org.mx

Stereochemical Considerations in Diketopiperazine Formation.nih.govallmpus.comsigmaaldrich.comsynzeal.com

The formation of diketopiperazine from lisinopril is a stereochemically significant process, leading to different stereoisomers. The specific stereochemistry of the resulting diketopiperazine is dependent on the reaction conditions and pathways.

Pathways Leading to R,S,S-Stereoisomer Specificity.nih.gov

This compound is a specific stereoisomer of a known lisinopril impurity. nih.gov The formation of this particular isomer is linked to the epimerization of another impurity, Impurity-C (the S,S,S-diketopiperazine), particularly at high temperatures. nih.gov The parent drug, lisinopril, has an S,S,S configuration. The intramolecular cyclization of lisinopril, often promoted by heat, initially leads to the formation of the (S,S,S)-diketopiperazine. However, subsequent epimerization at one of the chiral centers can result in the formation of the more stable R,S,S-isomer. This suggests that the R,S,S-diketopiperazine is a thermodynamically favored product under certain conditions.

Epimerization Processes in Diketopiperazine Generation.nih.gov

Epimerization is a key process in the generation of this compound. It is the process by which one stereoisomer is converted into another. In the context of lisinopril degradation, the (S,S,S)-diketopiperazine can undergo epimerization to form the (R,S,S)-diketopiperazine. nih.gov This transformation is reported to occur at elevated temperatures, with one study demonstrating its independent preparation by heating lisinopril to 190°C. nih.gov This indicates that thermal stress is a critical factor driving the epimerization process and, consequently, the formation of the R,S,S-isomer. The study of such epimerization processes is crucial for understanding the impurity profile of lisinopril and for developing strategies to control the levels of specific stereoisomeric impurities.

Catalytic Effects on Diketopiperazine Generation

The formation of diketopiperazines from lisinopril can be catalyzed by both acids and bases. nih.gov These catalysts can significantly accelerate the rate of the intramolecular cyclization reaction.

Acid-Catalyzed Pathways.nih.govsynzeal.com

Acidic conditions can promote the formation of diketopiperazine from lisinopril. Research has shown that heating a solution of lisinopril in the presence of hydrochloric acid facilitates the intramolecular dehydration, leading to the formation of the (S,S,S)-diketopiperazine. nih.gov One study specifically mentions preparing this impurity by heating a butanol solution of lisinopril with concentrated hydrochloric acid at 80°C. nih.gov Further studies on the acid hydrolysis of lisinopril under drastic conditions (0.1 N HCl at 90°C) have also identified the formation of degradation products, confirming the role of acid in lisinopril's degradation pathways. ekb.eg

Base-Catalyzed Pathways.sigmaaldrich.comsynzeal.com

Base-catalyzed degradation is also a significant pathway for diketopiperazine formation. The presence of basic conditions can facilitate the intramolecular cyclization of lisinopril. While the provided search results focus more on acid-catalyzed and thermal degradation, the general mechanism of diketopiperazine formation in peptides is known to be catalyzed by bases. nih.gov In the context of lisinopril, the amino groups within the molecule can potentially act as internal bases, or external basic conditions can promote the reaction. The formation of the diketopiperazine involves the nucleophilic attack of the secondary amine of the proline residue on the amide carbonyl carbon, a reaction that can be facilitated by the deprotonation of the amine under basic conditions.

Structural Elucidation and Confirmation of R,s,s Stereochemistry

Application of Spectroscopic Data for Stereochemical Assignment

Spectroscopic methods are fundamental in elucidating the complex stereochemistry of molecules like Lisinopril (B193118) R,S,S-diketopiperazine. Techniques such as Nuclear Magnetic Resonance (NMR) are powerful tools for determining the relative configuration of chiral centers.

While specific coupling constants and Nuclear Overhauser Effect (NOE) data for Lisinopril R,S,S-diketopiperazine are not extensively detailed in publicly available literature, the methodology for such assignments is well-established. The stereochemical arrangement is confirmed by analyzing proton-proton (¹H-¹H) coupling constants and through-space interactions via NOE difference (NOEDIFF) or 2D NOESY experiments.

The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, which in turn is defined by the molecule's stereochemistry. By examining these values in the bicyclic diketopiperazine ring system, the relative orientations of the substituents can be determined.

NOE experiments are crucial for confirming spatial relationships. An NOE is observed between two protons that are close in space, regardless of whether they are directly bonded. For the R,S,S-diketopiperazine, irradiation of a specific proton and observing which other protons show an enhanced signal can confirm the through-space proximity dictated by the R,S,S configuration. For instance, the study of cis-trans isomerism in the parent lisinopril molecule has successfully used NOEDIFF experiments to distinguish between isomers based on spatial proximity, a technique directly applicable to the stereochemical analysis of its derivatives. nih.govresearchgate.net Modern approaches may also combine experimental NMR data with quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the expected NMR parameters for each possible stereoisomer and find the best fit with experimental results. nih.gov

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating and quantifying impurities in active pharmaceutical ingredients. To resolve and confirm the stereoisomers of lisinopril diketopiperazine, chiral chromatography is employed. This method uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and allowing for their separation. nih.gov

The R,S,S-diketopiperazine (Impurity D) must be resolved from its other potential stereoisomers, most notably the S,S,S-diketopiperazine (Impurity C). nih.gov The separation is typically achieved using reverse-phase HPLC with a suitable chiral column. The identity of the peak corresponding to the R,S,S isomer is confirmed by co-injecting a sample of the synthesized reference standard, which should result in a single, augmented peak. The purity of reference standards themselves is often reported using HPLC, with purities greater than 95% being common. lgcstandards.com

Interactive Data Table: Chromatographic Purity of this compound

| Parameter | Method | Typical Purity | Source |

| Purity | HPLC | >95% | lgcstandards.com |

| Resolution | Chiral HPLC | Baseline separation from other stereoisomers | nih.govnih.gov |

Comparison with Synthesized Reference Standards

The unequivocal confirmation of the structure and stereochemistry of this compound is achieved by comparing the analytical data of the impurity found in lisinopril samples with that of a purified, independently synthesized reference compound. nih.govsigmaaldrich.com

The R,S,S-diketopiperazine is known to form from the epimerization of the (S,S,S)-diketopiperazine (Impurity C) at high temperatures. nih.gov Impurity C, in turn, is formed through the intramolecular dehydration of lisinopril. nih.gov

A direct synthesis route for this compound involves heating the parent drug, lisinopril, at high temperatures. One reported method specifies heating lisinopril at 190°C to induce the necessary epimerization and cyclization to form the R,S,S-diketopiperazine impurity. nih.gov Following synthesis, the compound is purified to serve as a reference standard.

Once synthesized and purified, the reference standard for this compound is thoroughly characterized using a suite of analytical techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and NMR. The resulting spectral data are then compared against the data obtained from the impurity peak isolated from lisinopril samples. A perfect match in the spectroscopic data provides strong evidence of structural identity. nih.gov

Furthermore, the chromatographic behavior must also match. When the synthesized reference standard is co-injected with a lisinopril sample containing the impurity, it should co-elute with the impurity peak in the HPLC chromatogram, confirming its identity and retention time. This multi-faceted comparison ensures the accurate identification and control of this compound in pharmaceutical manufacturing. nih.gov

Kinetics and Thermodynamics of Lisinopril Diketopiperazine Formation

Reaction Order and Rate Constants Determination for Diketopiperazine Formation.

The formation of diketopiperazine from lisinopril (B193118) is primarily an intramolecular cyclization reaction. researchgate.netnih.gov Studies have shown that this degradation process often follows pseudo-first-order kinetics. nih.gov The rate of this reaction is influenced by several factors, including temperature, pH, and humidity. researchgate.netnih.govnih.gov

The degradation of lisinopril to its diketopiperazine derivative in the solid phase has been investigated under various temperature and humidity conditions. For instance, at a relative humidity (RH) of 76.4%, the degradation rate constant (k) was observed to increase with temperature. researchgate.net

Table 1: Reaction Rate Constants for Lisinopril Degradation

| Temperature (K) | Rate Constant (k) |

| 343 | Value |

| 353 | Value |

| 358 | Value |

| 363 | Value |

| This table would be populated with specific rate constant values from experimental studies. |

Research on model peptides has also provided insights into the kinetics of diketopiperazine formation. nih.gov For example, the intramolecular aminolysis of a model dipeptide followed pseudo-first-order kinetics and was significantly dependent on pH. nih.gov The rate of diketopiperazine formation is generally dependent on the ionization state of the N-terminal amino group, with the unprotonated form being more reactive. nih.gov

Activation Energy Calculations and Arrhenius Parameters of Degradation.

The activation energy (Ea) for the intramolecular cyclization of lisinopril to diketopiperazine provides a measure of the energy barrier for this degradation pathway. By studying the reaction at different temperatures, the activation energy and other Arrhenius parameters can be determined.

One study investigating the solid-state intramolecular cyclization of lisinopril using Fourier transform infrared (FT-IR) microscopy at isothermal temperatures ranging from 147.5 to 157.5 degrees C determined the activation energy to be approximately 327 kJ/mol. nih.gov Another study on the degradation of lisinopril in the solid phase in the presence of humidity calculated the activation energy to be 166 ± 47 kJ/mol. researchgate.net

The Arrhenius equation describes the temperature dependence of the reaction rate constant:

k = A * exp(-Ea / (R * T))

Where:

k is the rate constant

A is the pre-exponential factor (frequency factor)

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

Thermodynamic parameters such as the enthalpy of activation (ΔH) and entropy of activation (ΔS) have also been calculated for the degradation of lisinopril. researchgate.net For the degradation in the solid phase at 76.4% RH, the following values were reported at 293 K:

ΔH *: 163 ± 48 kJ/mol researchgate.net

ΔS *: 99 ± 135 J/(K·mol) researchgate.net

Table 2: Arrhenius Parameters for Lisinopril Degradation

| Parameter | Value |

| Activation Energy (Ea) | 166 ± 47 kJ/mol |

| Enthalpy of Activation (ΔH) | 163 ± 48 kJ/mol |

| Entropy of Activation (ΔS) | 99 ± 135 J/(K·mol) |

Data from a study on lisinopril degradation in the solid phase at 76.4% RH. researchgate.net

Thermodynamic Stability of Diketopiperazine Isomers.

Lisinopril degradation can result in different diastereomers of diketopiperazine, including the (S,S,S) and (R,S,S) forms. The (S,S,S)-diketopiperazine is formed through intramolecular dehydration of lisinopril, a process that can be accelerated by high temperatures. nih.gov The (R,S,S)-diketopiperazine can be formed through the epimerization of the (S,S,S) isomer, also favored at high temperatures. nih.gov

The relative thermodynamic stability of these isomers is a key factor in determining their prevalence as impurities. While detailed quantitative data on the relative thermodynamic stabilities of the Lisinopril R,S,S-diketopiperazine and its other isomers are not extensively available in the provided search results, the formation pathways suggest that the (S,S,S) isomer is the initial cyclization product, which can then convert to the (R,S,S) isomer under certain conditions. nih.gov The study of model peptides has shown that at pH values between 3 and 8, a diketopiperazine derivative was stable, but it underwent hydrolysis at more extreme pH values. nih.gov

Long-Term Stability Studies and Predictive Modeling of Formation.

Long-term stability studies are essential for determining the shelf-life of lisinopril drug products and for understanding the rate of formation of degradation products like diketopiperazines over time. These studies are typically conducted under various storage conditions, including different temperatures and humidity levels.

For instance, studies on extemporaneously prepared liquid formulations of lisinopril have shown that the drug can remain stable for extended periods under specific storage conditions. nih.govnih.gov In one study, a lisinopril suspension was found to be stable for at least four weeks when stored at or below 25°C. nih.gov Another study found that lisinopril in two different liquid dosage forms remained stable for at least 13 weeks under refrigeration and 8 weeks at room temperature. nih.gov

Predictive modeling can be employed to forecast the long-term stability of lisinopril and the formation of diketopiperazines. By using kinetic data obtained from accelerated stability studies, models can be developed to predict the degradation profile under normal storage conditions. For example, a macro-kinetics model has been proposed to describe the stability of peptide intermediates under different solvent and temperature conditions, which could be applicable to predicting diketopiperazine formation. digitellinc.com

Analytical Control and Monitoring in Pharmaceutical Development

Development of Analytical Strategies for Impurity Monitoring

Comprehensive analytical strategies are fundamental to ensuring the quality and safety of lisinopril (B193118) by monitoring and controlling impurity levels. The development of robust analytical methods is a cornerstone of this effort, enabling the precise identification and quantification of degradation products like Lisinopril R,S,S-diketopiperazine.

Method Development for Impurity Identification and Quantification

The identification and quantification of this compound and other impurities necessitate the development of highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose. nih.govacademax.comnih.gov

Several studies have focused on developing stability-indicating HPLC methods capable of separating lisinopril from its degradation products. For instance, a reverse-phase HPLC (RP-HPLC) method can be optimized to resolve lisinopril, its diketopiperazine impurity, and other potential process-related impurities. walshmedicalmedia.comxisdxjxsu.asia Key parameters in method development include the selection of an appropriate column (e.g., C18), the composition of the mobile phase, flow rate, and detection wavelength (typically around 210 nm). nih.govwindows.net

For the definitive identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. nih.govacademax.com LC-MS provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structure of impurities. researchgate.net Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy can further confirm the structure of isolated impurities. nih.gov

A typical HPLC method for lisinopril and its impurities might utilize a gradient elution to ensure the separation of all components. researchgate.net The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. walshmedicalmedia.comxisdxjxsu.asia The development process involves systematically adjusting these parameters to achieve optimal resolution and peak shape.

Table 1: Example of HPLC Method Parameters for Lisinopril Impurity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 5 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 20 µL |

This table presents a hypothetical set of parameters and may not be directly applicable to all analyses.

Validation of Analytical Methods for Impurity Assessment

Once an analytical method is developed, it must be rigorously validated to ensure its reliability, accuracy, and precision for its intended purpose. Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). amazonaws.comich.org

The validation of an impurity assessment method typically includes the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities, degradation products, and matrix components. ich.orgeijas.com This is often demonstrated by spiking the drug substance with known impurities and showing their separation. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amazonaws.com For impurity quantification, the range should typically span from the reporting threshold to 120% of the specification limit. youtube.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. xisdxjxsu.asia

Accuracy: The closeness of the test results obtained by the method to the true value. amazonaws.com This is often determined by recovery studies of spiked samples. eijas.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). amazonaws.comeijas.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. walshmedicalmedia.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. walshmedicalmedia.comamazonaws.com The LOQ is a critical parameter for impurity methods. youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 2: ICH Q2(R1) Validation Parameters for Impurity Quantification Methods

| Validation Characteristic | Requirement |

| Accuracy | Required |

| Precision | Required (Repeatability and Intermediate Precision) |

| Specificity | Required |

| Limit of Quantitation | Required |

| Linearity | Required |

| Range | Required |

This table is a summary based on ICH guidelines and is not exhaustive.

Strategies for Mitigating Diketopiperazine Formation During Manufacturing and Storage

The formation of this compound is a degradation process that can be influenced by various factors. Therefore, implementing effective mitigation strategies during manufacturing and throughout the product's shelf life is crucial.

Process Optimization to Minimize Degradation

The manufacturing process itself can create conditions conducive to the formation of diketopiperazine. High temperatures and the presence of moisture are known to accelerate the degradation of lisinopril. researchgate.net One study demonstrated that heating lisinopril at 190°C leads to the formation of (R,S,S)-diketopiperazine. nih.gov

Therefore, process optimization plays a key role in minimizing this degradation pathway. Key strategies include:

Temperature Control: Maintaining lower temperatures during processing steps where the drug substance is susceptible to heat-induced degradation.

Moisture Control: Implementing measures to minimize the exposure of lisinopril to moisture, such as using dried solvents and controlling the humidity of the manufacturing environment.

pH Control: The stability of lisinopril is also pH-dependent. scirp.org Maintaining an optimal pH during relevant manufacturing steps can help to minimize degradation.

Forced degradation studies, where the drug substance is exposed to stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation, are essential for identifying potential degradation pathways and informing process optimization. researchgate.netresearchgate.net

Excipient Compatibility Studies Focused on Degradation Chemistry

Excipients are integral components of pharmaceutical formulations, but they can also interact with the active pharmaceutical ingredient (API) and affect its stability. Excipient compatibility studies are therefore a critical part of pre-formulation work.

These studies involve mixing the API with individual excipients and storing the mixtures under accelerated stability conditions (e.g., elevated temperature and humidity). The samples are then analyzed at various time points to detect any degradation of the API. scirp.org

For lisinopril, it is particularly important to assess the impact of excipients on the formation of diketopiperazine. Some excipients may promote this degradation, while others could potentially have a stabilizing effect. For example, a study on cefixime (B193813) trihydrate, another drug prone to degradation, found that certain excipients enhanced its stability. scirp.org While specific data on lisinopril is proprietary, the principle remains the same. Common excipients used in lisinopril tablets include calcium phosphate, mannitol, and magnesium stearate. fda.gov The compatibility of lisinopril with these and other potential excipients must be thoroughly investigated.

Table 3: Example of Excipient Compatibility Study Design

| Mixture | Storage Condition 1 (e.g., 40°C/75% RH) | Storage Condition 2 (e.g., 60°C) |

| Lisinopril (API only) | Monitored | Monitored |

| Lisinopril + Excipient A | Monitored | Monitored |

| Lisinopril + Excipient B | Monitored | Monitored |

| Lisinopril + Excipient C | Monitored | Monitored |

This table provides a simplified example of an excipient compatibility study design.

Packaging Material Influence on Compound Stability and Degradation

The choice of packaging material is the final line of defense in protecting the drug product from environmental factors that can accelerate degradation, such as moisture and light. Given that moisture is a key factor in the formation of this compound, selecting appropriate packaging is paramount. researchgate.net

Studies have shown that lisinopril is sensitive to humidity. researchgate.net Therefore, packaging that provides a high moisture barrier is essential for ensuring the stability of lisinopril tablets throughout their shelf life. Options for moisture-protective packaging include:

Blister Packs: Aluminum/aluminum (cold-form) blisters offer the highest degree of protection against moisture and gas ingress. baltimoreinnovations.com Polyvinyl chloride (PVC) blisters can also be used, but may offer less protection depending on the specific material and environmental conditions. baltimoreinnovations.com

Bottles: High-density polyethylene (B3416737) (HDPE) bottles with tight-fitting, induction-sealed caps (B75204) are commonly used for solid oral dosage forms. The inclusion of a desiccant canister or sachet within the bottle can provide additional protection against moisture. baltimoreinnovations.com

The labeling for lisinopril products often includes instructions to protect from moisture and store in a tight container, underscoring the importance of packaging in maintaining product quality. fda.govnih.gov

Future Research Directions and Unaddressed Questions

Development of Novel, Highly Sensitive, and Selective Analytical Techniques for Trace Impurities

The precise detection and quantification of trace-level impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products. For Lisinopril (B193118) R,S,S-diketopiperazine, a continuous pursuit of more advanced analytical methodologies is essential. While existing techniques like High-Performance Liquid Chromatography (HPLC) are utilized, the development of methods with lower limits of detection and quantification remains a priority.

Future research should concentrate on the application and refinement of hyphenated analytical techniques. The coupling of liquid chromatography with mass spectrometry (LC-MS), and more specifically tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and selectivity, which is critical for identifying and quantifying trace amounts of impurities within complex sample matrices. sigmaaldrich.com Further exploration into novel chromatographic stationary phases, including chiral columns specifically designed for the separation of lisinopril and its diketopiperazine degradants, could significantly improve the resolution and accuracy of current analytical methods.

| Parameter | Current Techniques | Future Directions |

| Sensitivity | HPLC with UV detection | LC-MS/MS, advanced detectors |

| Selectivity | Standard reversed-phase columns | Chiral stationary phases, multi-dimensional chromatography |

| Speed | Conventional HPLC | Ultra-High-Performance Liquid Chromatography (UHPLC) |

Deeper Understanding of Stereospecific Formation Mechanisms Under Varied Conditions

The formation of the R,S,S stereoisomer of lisinopril diketopiperazine occurs through an intramolecular cyclization reaction. However, a comprehensive understanding of the factors that govern the stereospecificity of this transformation is still lacking. It is crucial to elucidate why the R,S,S configuration is preferentially formed over other potential stereoisomers under various conditions encountered during manufacturing, storage, and administration.

Systematic investigations are required to map the influence of critical parameters on the stereospecific outcome of the degradation. Key areas for future study include:

Effect of pH: A detailed kinetic and mechanistic study of how pH variations affect the rate and stereochemical course of the cyclization.

Influence of Temperature: Thermodynamic and kinetic profiling to understand the temperature dependence of the formation of the R,S,S isomer versus other diastereomers.

Role of Excipients: Investigating the catalytic or inhibitory effects of common pharmaceutical excipients on the formation of Lisinopril R,S,S-diketopiperazine and their impact on the stereochemical pathway.

Solid-State vs. Solution-State Degradation: A comparative analysis of the degradation mechanisms and stereochemical outcomes in both the solid and solution states to mimic different pharmaceutical formulation types.

Advanced Computational Modeling for Predictive Degradation Kinetics and Pathways

Computational chemistry provides a powerful toolkit for predicting molecular behavior and reaction pathways, offering a proactive approach to drug stability assessment. The application of sophisticated computational models to the degradation of lisinopril into its diketopiperazine isomers is a promising frontier.

Future research should focus on developing and validating robust computational models capable of:

Predicting Degradation Kinetics: Accurately forecasting the rate of formation of this compound under diverse environmental and formulation conditions.

Elucidating Reaction Pathways: Using quantum mechanics (QM) and molecular dynamics (MD) simulations to map the energy landscapes and identify the transition states for the formation of different stereoisomers.

In Silico Screening: Facilitating the virtual screening of formulation components and storage conditions to identify strategies that minimize the formation of this and other undesirable degradation products.

Exploration of Green Chemistry Principles in Mitigation Strategies

The integration of green chemistry principles into pharmaceutical development and manufacturing is essential for environmental sustainability and process efficiency. Applying these principles to mitigate the formation of this compound can lead to more stable and environmentally benign pharmaceutical products.

Future research in this domain should explore:

Benign Formulation Strategies: The development of novel formulations using environmentally friendly excipients and solvents that enhance the stability of lisinopril.

Sustainable Manufacturing Processes: Investigating alternative synthetic and purification processes that reduce the potential for impurity formation from the outset.

Innovative Stabilization Technologies: Exploring advanced drug delivery systems, such as co-crystals or amorphous solid dispersions, that can protect lisinopril from degradation without relying on traditional, and potentially less environmentally friendly, stabilizing agents.

Q & A

Q. How can diastereomers of Lisinopril R,S,S-diketopiperazine be differentiated analytically?

To distinguish between diastereomers (e.g., 8R,S vs. S,S,S configurations), employ chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy. For example, high-performance liquid chromatography (HPLC) with a chiral stationary phase can separate diastereomers based on retention time differences, as demonstrated in impurity profiling studies . The CAS numbers (e.g., 1092813-99-4 for the 8R,S mixture and 328385-86-0 for S,S,S) provide reference standards for method validation.

Q. What validated chromatographic methods quantify this compound in formulations?

A reversed-phase HPLC method with UV detection is commonly used. For example, the Japanese Pharmacopoeia method specifies a mobile phase of phosphate buffer and acetonitrile (gradient elution) on a C18 column. The relative retention time of the diketopiperazine impurity (~2.0 compared to Lisinopril) allows quantification at levels ≤0.2% in drug products . System suitability criteria, including resolution and tailing factors, must be established using certified reference materials (e.g., TRC-L468990) .

Q. What are the synthetic or degradative sources of this compound?

The diketopiperazine forms via intramolecular cyclization of Lisinopril during synthesis (e.g., incomplete purification) or storage under acidic/humid conditions. Reaction mechanisms involve nucleophilic attack by the secondary amine on the adjacent carbonyl group. Stability studies using forced degradation (e.g., heat, light, pH stress) coupled with mass spectrometry can track formation pathways .

II. Advanced Research Questions

Q. How can degradation kinetics of Lisinopril to R,S,S-diketopiperazine be modeled under varying conditions?

Use accelerated stability testing with Arrhenius equations to predict degradation rates. For example, monitor diketopiperazine formation in Lisinopril solutions at 40°C/75% RH over time via HPLC. Kinetic parameters (e.g., activation energy) derived from Arrhenius plots enable extrapolation to shelf-life conditions. Contradictory data on pH-dependent cyclization rates require multivariate analysis to resolve .

Q. Does the stereochemistry of Lisinopril diketopiperazine affect its biological activity?

Preliminary in vitro studies suggest stereochemical configuration influences ACE inhibition and anti-inflammatory activity. For instance, (S,S,S)-diketopiperazine may exhibit lower ACE binding affinity than the parent drug due to conformational rigidity. Comparative assays (e.g., enzyme inhibition, cytokine profiling in cell models) are needed, though existing data are limited to specific diastereomers .

Q. What challenges arise in establishing structure-activity relationships (SAR) for Lisinopril-related diketopiperazines?

Key challenges include:

- Synthetic complexity : Diastereomer-specific synthesis requires chiral catalysts or resolution techniques.

- Bioactivity variability : Conflicting results in preclinical models (e.g., renal vs. cardiovascular endpoints) necessitate standardized assay conditions .

- Metabolic interference : Diketopiperazines may act as prodrugs or compete with Lisinopril for transporters, complicating SAR interpretation.

III. Methodological Considerations

Q. How should researchers design studies to resolve contradictions in diketopiperazine bioactivity data?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use orthogonal analytical methods (e.g., LC-MS/MS for quantification, X-ray crystallography for structural confirmation).

- Novelty : Compare diketopiperazine effects across multiple disease models (e.g., diabetic nephropathy vs. hypertension) .

- Ethics : Adhere to safety protocols for handling reactive impurities (e.g., SDS guidelines for dust explosion risks) .

Q. What strategies optimize literature searches for Lisinopril diketopiperazine research?

Combine controlled vocabulary (e.g., MeSH terms "Angiotensin-Converting Enzyme Inhibitors," "Diabetic Nephropathies") with keywords ("diketopiperazine," "cyclization impurity"). Use Boolean operators to filter clinical trials (e.g., "randomized controlled trial" AND "Lisinopril metabolites") in databases like PubMed or SciFinder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。